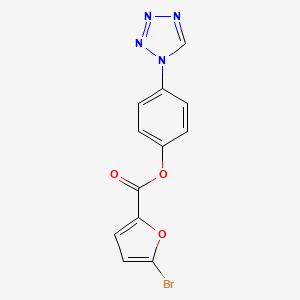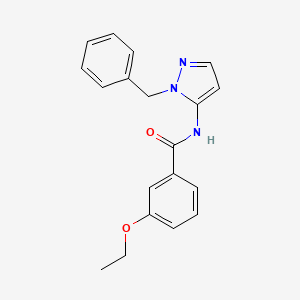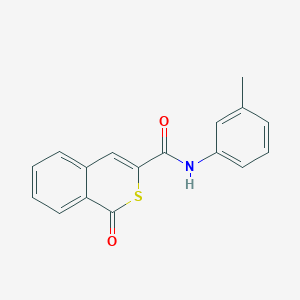
4-(1H-tetrazol-1-yl)phenyl 5-bromofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-tetrazol-1-yl)phenyl 5-bromofuran-2-carboxylate is an organic compound that features a tetrazole ring and a bromofuran carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-tetrazol-1-yl)phenyl 5-bromofuran-2-carboxylate typically involves the reaction of 4-(1H-tetrazol-1-yl)phenol with 5-bromofuran-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-tetrazol-1-yl)phenyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The furan ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide[][3].
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products include various oxidized derivatives of the furan ring.
Reduction: Reduced derivatives of the furan ring.
Hydrolysis: 4-(1H-tetrazol-1-yl)phenol and 5-bromofuran-2-carboxylic acid.
Applications De Recherche Scientifique
4-(1H-tetrazol-1-yl)phenyl 5-bromofuran-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: Employed in the development of new materials with unique properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 5-bromofuran-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its tetrazole and bromofuran moieties. These interactions can modulate biological pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-Tetrazol-5-yl)benzoic Acid: Similar structure but lacks the bromofuran group.
5-Phenyl-1H-tetrazole: Contains a phenyl group instead of the bromofuran moiety.
4-(1H-Tetrazol-5-yl)phenylboronic Acid: Features a boronic acid group instead of the bromofuran carboxylate.
Uniqueness
4-(1H-tetrazol-1-yl)phenyl 5-bromofuran-2-carboxylate is unique due to the presence of both the tetrazole and bromofuran moieties, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H7BrN4O3 |
|---|---|
Poids moléculaire |
335.11 g/mol |
Nom IUPAC |
[4-(tetrazol-1-yl)phenyl] 5-bromofuran-2-carboxylate |
InChI |
InChI=1S/C12H7BrN4O3/c13-11-6-5-10(20-11)12(18)19-9-3-1-8(2-4-9)17-7-14-15-16-17/h1-7H |
Clé InChI |
JVXWMOXMEQZVHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C=NN=N2)OC(=O)C3=CC=C(O3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,4-dichlorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11331645.png)



![N-(2-chlorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11331671.png)
![{1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B11331686.png)
![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-4-methylbenzamide](/img/structure/B11331691.png)
![2-(2-methoxyphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11331700.png)
![2-methyl-4-(2-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoethyl)-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B11331710.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11331716.png)
![2-methoxy-N-(thiophen-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11331724.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11331738.png)
![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11331740.png)
![1,7-dimethyl-9-(3-methylphenyl)-3-(2-oxo-2-phenylethyl)-1,3,5-trihydro-6H,7H,8 H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione](/img/structure/B11331742.png)
